(S)-1-Phenylpiperidine-2-carboxylic acid
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Overview
Description
(S)-1-Phenylpiperidine-2-carboxylic acid: is an organic compound with the molecular formula C12H15NO2 . It is a derivative of piperidine and is classified as an amino acid, although it is not genetically encoded. This compound is known for its chiral nature, with the S-stereoisomer being more common. It is a colorless solid with a molecular weight of 205.25 g/mol .
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the cyclization of lysine, which involves the formation of a piperidine ring.
Industrial Production Methods: Large-scale production typically involves optimizing the cyclization process to achieve higher yields and purity.
Chemical Reactions Analysis
(S)-1-Phenylpiperidine-2-carboxylic acid: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the piperidine ring, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted piperidines.
Scientific Research Applications
(S)-1-Phenylpiperidine-2-carboxylic acid: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of acyl guanidines.
Biology: The compound has been studied for its role in biological pathways and its potential as a biomarker.
Medicine: It has been investigated for its potential therapeutic applications, including its use as an inhibitor of β-secretase (BACE), which is involved in the pathogenesis of Alzheimer's disease.
Industry: It is used in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes such as β-secretase (BACE), which is involved in the production of amyloid-beta peptides in Alzheimer's disease.
Pathways Involved: The inhibition of BACE leads to a reduction in amyloid-beta peptide production, which is a key factor in the development of Alzheimer's disease.
Comparison with Similar Compounds
(S)-1-Phenylpiperidine-2-carboxylic acid: is compared with other similar compounds to highlight its uniqueness:
Pipecolic Acid: Another piperidine derivative, pipecolic acid, is structurally similar but lacks the phenyl group.
Other Piperidine Derivatives: Various piperidine derivatives are used in different applications, but the presence of the phenyl group in this compound gives it unique chemical properties and biological activities.
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Properties
CAS No. |
1965305-39-8 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2S)-1-phenylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-8-4-5-9-13(11)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15)/t11-/m0/s1 |
InChI Key |
MNJZHPAZVGUHNU-NSHDSACASA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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